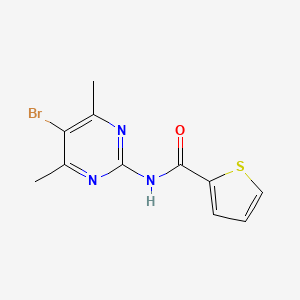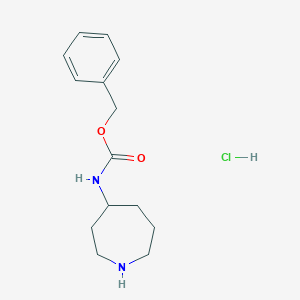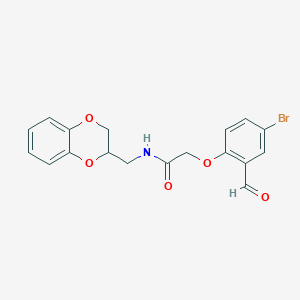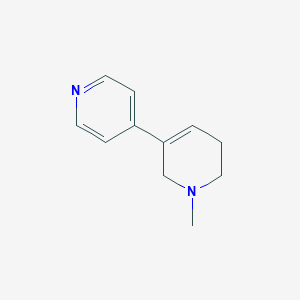
N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide: is a chemical compound that belongs to the class of pyrimidinyl thiophenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide typically involves the following steps:
Bromination: The starting material, 4,6-dimethylpyrimidin-2-ylamine, undergoes bromination to introduce the bromo group at the 5-position.
Thiophene-2-carboxamide Coupling: The brominated pyrimidinyl compound is then coupled with thiophene-2-carboxamide using suitable coupling reagents and conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at the bromo and amino groups are possible, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Corresponding oxo derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various derivatives with different substituents at the bromo and amino positions.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for treating various diseases. Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide: Lacks the bromo group at the 5-position.
N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzamide: Similar structure but with a benzamide group instead of thiophene-2-carboxamide.
Uniqueness: N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide is unique due to the presence of both the bromo group and the thiophene-2-carboxamide moiety, which contribute to its distinct chemical and biological properties.
This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at uncovering its full potential and applications.
Propiedades
IUPAC Name |
N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS/c1-6-9(12)7(2)14-11(13-6)15-10(16)8-4-3-5-17-8/h3-5H,1-2H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERYGESLBYDWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC(=O)C2=CC=CS2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2991228.png)
![2-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2991231.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide](/img/structure/B2991234.png)

![5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2991236.png)
![1-Phenyl-4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2991237.png)
![(4-chlorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2991238.png)
![3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2991240.png)
![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2991241.png)
![1-[3-(Methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2991244.png)
![3-Methylbenzo[b]thiophene-2-sulphonyl chloride](/img/structure/B2991248.png)
![(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride](/img/structure/B2991249.png)

